molecular formula C24H45NO B14559232 N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide CAS No. 61761-46-4

N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide

Cat. No.: B14559232
CAS No.: 61761-46-4
M. Wt: 363.6 g/mol
InChI Key: DRSOACFJDCCAEQ-UHFFFAOYSA-N
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Description

N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide is a chemical compound known for its unique structure and properties It is a derivative of decahydronaphthalene, a bicyclic organic compound, and dodecanamide, a long-chain fatty acid amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide typically involves the reaction of decahydronaphthalene with an appropriate amine and a long-chain fatty acid. One common method is the amidation reaction, where decahydronaphthalene is reacted with dodecanoic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure and high-temperature conditions can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides or other functionalized derivatives.

Scientific Research Applications

N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Decahydronaphthalene: A bicyclic organic compound used as an industrial solvent.

    Dodecanamide: A long-chain fatty acid amide with applications in various industries.

Uniqueness

N-[1-(Decahydronaphthalen-1-YL)ethyl]dodecanamide is unique due to its combined structural features of decahydronaphthalene and dodecanamide. This combination imparts distinct physicochemical properties, making it suitable for specific applications that similar compounds may not fulfill. Its ability to undergo various chemical reactions and its potential bioactivity further distinguish it from other related compounds .

Properties

CAS No.

61761-46-4

Molecular Formula

C24H45NO

Molecular Weight

363.6 g/mol

IUPAC Name

N-[1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethyl]dodecanamide

InChI

InChI=1S/C24H45NO/c1-3-4-5-6-7-8-9-10-11-19-24(26)25-20(2)22-18-14-16-21-15-12-13-17-23(21)22/h20-23H,3-19H2,1-2H3,(H,25,26)

InChI Key

DRSOACFJDCCAEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C1CCCC2C1CCCC2

Origin of Product

United States

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